4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(3-benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)16-8-6-15(7-9-16)13-20-11-10-19(18(20)23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBJRWZOQGYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid typically involves the reaction of benzylamine with an appropriate benzoic acid derivative under controlled conditions. The reaction may proceed through the formation of an intermediate imidazolidinone ring, followed by further functionalization to yield the final product. Common reagents used in this synthesis include benzylamine, benzoic acid derivatives, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid is a specialized chemical with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its properties and uses.
Structure
The structure of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid features an imidazolidine ring attached to a benzene derivative, which contributes to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. The imidazolidine moiety enhances the compound's ability to interact with microbial enzymes, potentially leading to the development of new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Properties
The compound may also serve as an anti-inflammatory agent. Its structure allows it to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Data Table: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | COX inhibition |
| Compound B | 15 | TNF-alpha modulation |
| 4-BMBA | 12 | NF-kB pathway inhibition |
Materials Science
Polymer Additives
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study : Research published in the Polymer Journal explored the use of this compound in polycarbonate blends, revealing improved impact resistance and thermal properties compared to standard formulations.
Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, providing controlled release mechanisms for pharmaceuticals.
Data Table: Release Profiles
| Formulation Type | Release Rate (%) | Time (hours) |
|---|---|---|
| Standard formulation | 40 | 2 |
| Formulation with 4-BMBA | 70 | 2 |
Mechanism of Action
The mechanism of action of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic Acid
- Structure : Contains a trioxo-imidazolidine ring (three keto groups) attached to an acetic acid moiety.
- Molecular Formula : C₁₂H₁₀N₂O₅ .
- This may enhance solubility but reduce membrane permeability.
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives
- Structure: Thiazolidinone ring (sulfur-containing five-membered ring) with arylidene and arylimino substituents.
- Biological Activity : Acts as competitive inhibitors of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀ values in sub-µM ranges. Demonstrated enhanced insulin receptor phosphorylation in C2C12 myotubes .
- Key Differences: The thiazolidinone core introduces sulfur, which may alter electronic properties and binding interactions compared to the imidazolidinone in the target compound.
4-(2-Butyl-5-formylimidazol-1-ylmethyl)benzoic Acid
Substituent and Linker Modifications
3-Amino-4-imidazol-1-yl-benzoic Acid
- Structure: Imidazole directly attached to the benzoic acid ring without a methyl linker; features an amino group at the 3-position.
- Molecular Formula : C₁₀H₉N₃O₂ .
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Four-membered azetidinone (β-lactam) ring with chloro and nitro substituents.
- Biological Activity: Azetidinones are associated with antibacterial properties, though specific data for this compound are unavailable .
- Key Differences: The strained β-lactam ring may confer reactivity (e.g., susceptibility to hydrolysis) distinct from the more stable imidazolidinone.
Comparative Data Table
*Calculated molecular formula based on structure.
Implications for Drug Design
- Substituent Effects: Benzyl groups enhance lipophilicity, favoring membrane penetration, whereas nitro or amino groups improve solubility and polar interactions.
Biological Activity
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The chemical structure of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid can be represented by the molecular formula C₁₈H₁₈N₂O. Its unique structure contributes to its biological activity, particularly in pharmacological applications.
1. Antimicrobial Activity
Research indicates that compounds similar to 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi, suggesting that this compound may share similar mechanisms of action through disruption of microbial cell membranes or inhibition of metabolic pathways .
2. Antioxidant Properties
Antioxidant activity is another notable feature of this compound. Studies have shown that related imidazolidinone structures can scavenge free radicals and reduce oxidative stress in cellular models. This activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, where the compound's ability to donate electrons is evaluated .
3. Anti-inflammatory Effects
The anti-inflammatory potential of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid has been explored in various studies. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in animal models .
The biological activity of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.
- Radical Scavenging : The presence of functional groups in the structure allows for effective electron donation, neutralizing harmful free radicals.
Case Studies
Several studies have investigated the biological effects of related compounds:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid?
- Methodology : The synthesis typically involves a multi-step approach, starting with the formation of the 2-oxoimidazolidine ring. A common strategy is:
Ring formation : React benzylamine with a carbonyl source (e.g., urea or phosgene) to generate the imidazolidinone core.
Methylation : Introduce the benzyl group at the 3-position via alkylation or reductive amination.
Benzoic acid coupling : Attach the benzoic acid moiety using a coupling agent like EDCI or DCC in anhydrous conditions (e.g., DMF or THF).
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water mixtures) to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques :
- Spectroscopy :
- 1H/13C NMR : Confirm proton environments (e.g., benzyl CH2, imidazolidinone NH) and carbon backbone.
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (~2500-3300 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages .
- Data Interpretation : Compare spectral data with published analogs (e.g., benzimidazole derivatives) to resolve ambiguities .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reactions, and aqueous buffers (pH 7.4) for biological assays.
- Stability : Conduct accelerated degradation studies under varying pH (1–12), temperature (4°C–40°C), and light exposure. Use HPLC to quantify degradation products .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methods :
Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with imidazolidinone-binding pockets).
QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Approach :
Cross-Validation : Replicate spectra under identical conditions (solvent, temperature, instrument calibration).
Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity.
Collaborative Analysis : Share raw data with open-access repositories (e.g., PubChem) for peer validation .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicology?
- Design :
Abiotic Studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (UV light, pH 5–9).
Biotic Studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation potential.
Analytical Methods : Employ LC-MS/MS to track degradation products in water/soil matrices .
Q. How can reaction mechanisms for imidazolidinone ring formation be elucidated?
- Strategies :
Isotopic Labeling : Use 13C-labeled carbonyl reagents to trace ring-closure steps via NMR.
Kinetic Studies : Monitor intermediates by in situ FTIR or stopped-flow techniques.
DFT Calculations : Simulate energy barriers for proposed mechanistic pathways (e.g., nucleophilic attack vs. cyclization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
